1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine
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Overview
Description
1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine is a synthetic organic compound that features a pyrrole ring substituted with methoxy groups and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine typically involves the Paal-Knorr pyrrole synthesis. This method includes the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . The reaction proceeds efficiently in water, yielding N-substituted pyrroles in good to excellent yields.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced amine derivatives.
Substitution: N-substituted pyrroles with various functional groups.
Scientific Research Applications
1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and enzyme inhibitor.
Mechanism of Action
The mechanism of action of 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects such as antibacterial or anticancer activity.
Comparison with Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Comparison: 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable molecule for targeted applications .
Properties
IUPAC Name |
(4,5-dimethoxy-2-pyrrol-1-ylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-12-7-10(9-14)11(8-13(12)17-2)15-5-3-4-6-15;/h3-8H,9,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZINTNFHYQDXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)N2C=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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